molecular formula C19H31N5O3S B2904867 N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 946247-21-8

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2904867
CAS No.: 946247-21-8
M. Wt: 409.55
InChI Key: HUPNSFTXLXEXTG-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide (CAS 946247-21-8) is a chemical compound with a molecular formula of C19H31N5O3S and a molecular weight of 409.5 g/mol . This oxalamide derivative features a complex structure incorporating both a 4-methylpiperazine and a morpholino ring system, linked to a thiophene heterocycle . The presence of these pharmacologically relevant motifs suggests potential for diverse research applications, particularly in the fields of medicinal chemistry and drug discovery. Researchers can utilize this compound as a sophisticated molecular building block or intermediate in the synthesis and development of novel bioactive molecules. Its structure is provided in the SMILES notation: CN1CCN(C(CNC(=O)C(=O)NCCN2CCOCC2)c2ccsc2)CC1 . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3S/c1-22-5-7-24(8-6-22)17(16-2-13-28-15-16)14-21-19(26)18(25)20-3-4-23-9-11-27-12-10-23/h2,13,15,17H,3-12,14H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNSFTXLXEXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a piperazine ring, a thiophene moiety, and an oxalamide linkage, which are known to interact with various biological targets. The molecular formula is C18H24N4O2S2C_{18}H_{24}N_{4}O_{2}S_{2} with a molecular weight of 392.5 g/mol .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the piperazine and thiophene groups suggests potential for modulation of neurotransmitter systems, particularly in the central nervous system.

Potential Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting physiological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Activity Description
Antidepressant EffectsModulation of serotonin and norepinephrine levels in the brain.
Antitumor ActivityPotential inhibition of cancer cell proliferation through apoptosis induction.
Cardiovascular EffectsChanges in perfusion pressure indicating interaction with cardiovascular systems .

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant improvement in depressive behaviors in animal models. The mechanism involved increased serotonin levels through inhibition of reuptake transporters.
  • Antitumor Studies : In vitro studies indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. This effect was linked to the activation of caspase pathways, which are crucial for programmed cell death.
  • Cardiovascular Impact : Experimental designs evaluating perfusion pressure changes revealed that certain derivatives could significantly modulate blood flow dynamics, suggesting potential therapeutic applications in hypertension management .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

Parameter Value
AbsorptionHigh bioavailability expected due to lipophilicity.
DistributionPredicted wide tissue distribution; crosses blood-brain barrier effectively.
MetabolismPrimarily hepatic metabolism with cytochrome P450 involvement.
EliminationRenal clearance expected; half-life needs further investigation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N1: 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl; N2: 2-morpholinoethyl Not explicitly provided - Combines thiophene (lipophilic) and morpholine (polar), potentially balancing solubility and membrane permeability.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl C21H25N3O4 395.45 Aromatic methoxy groups enhance stability; pyridine improves water solubility. Approved as a flavoring agent (FEMA 4233) .
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) N1: 4-bromophenyl; N2: 1,3-dioxoisoindolin-2-yl C16H10BrN3O4 380.17 Bromine increases molecular weight; isoindolinone contributes to antimicrobial activity .
Compound 13 (N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide) N1: 3-chloro-4-methylphenyl; N2: 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl C22H26ClFN4O2 432.9 Chlorine and fluorine substituents may enhance metabolic resistance .
Compound 14 (N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide) N1: 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl; N2: 1-phenylethyl C24H32N4O3 424.5 Methoxy group improves solubility; phenylethyl enhances aromatic interactions .

Metabolic and Regulatory Insights

  • Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, primarily via oxidation of alkyl/aryl side chains . The target compound’s morpholinoethyl group may resist hydrolysis, while the thiophene ring could undergo CYP450-mediated oxidation.
  • Regulatory Status: S336 has global regulatory approval (FEMA 4233), whereas compounds with halogenated or complex heterocycles (e.g., GMC-1) are typically restricted to non-food applications .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

  • The synthesis involves coupling morpholinoethyl and methylpiperazine-thiophene intermediates via oxalamide linkages. Critical steps include:

  • Intermediate preparation : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form amide bonds under anhydrous conditions .
  • Purification : Chromatography (e.g., silica gel) or crystallization to isolate intermediates and final product .
  • Yield optimization : Adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • NMR spectroscopy : Confirm the presence of thiophene protons (δ 6.8–7.5 ppm), piperazine/morpholine methyl groups (δ 2.3–3.1 ppm), and oxalamide carbonyls (δ 165–170 ppm) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the oxalamide backbone .
  • IR spectroscopy : Identify characteristic stretches for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Test cyclooxygenase (COX) or kinase inhibition using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E2 ELISA) .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 calculations .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess GPCR interactions .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 or kinase domains, focusing on piperazine-thiophene interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR analysis : Correlate substituent effects (e.g., methylpiperazine vs. morpholine) with bioactivity using Hammett or Hansch parameters .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR tables :

Analog SubstituentBioactivity (IC50)Key Structural Influence
4-Methoxybenzyl ()COX-2: 1.2 µMMethoxy enhances solubility and target affinity
3-Fluorophenyl ( )Kinase X: 0.8 µMFluorine improves metabolic stability
  • Mechanistic validation : Use knockout cell lines or enzyme mutants to confirm target specificity .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Stability profiling :

  • pH 7.4 (PBS) : Monitor degradation via HPLC at 25°C; half-life >24 hours indicates suitability for cell-based assays .
  • DMSO stock solutions : Limit freeze-thaw cycles (<3) to prevent precipitation .
    • Solubility enhancement : Use co-solvents (e.g., 10% PEG-400) or cyclodextrin complexes for in vivo studies .

Q. What methods confirm the compound’s selectivity against off-target receptors?

  • Broad-panel screening : Test against 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) .
  • Thermal shift assays : Measure ΔTm to assess binding to unintended targets .
  • CRISPR-Cas9 validation : Knock out primary targets (e.g., COX-2) to verify loss of activity .

Methodological Best Practices

  • Data reproducibility : Triplicate experiments with positive/negative controls (e.g., celecoxib for COX-2 assays) .
  • Structural analogs : Prioritize compounds with CAS-tagged purity (>95%) for comparative studies .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Annex V protocols) .

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